Achieving High Yields in Cobalt-Catalyzed Csp3-Csp3 Cross-Coupling with Me4DACH Ligand
In cobalt-catalyzed Negishi-type Csp3-Csp3 cross-coupling reactions between functionalized dialkylzinc reagents and alkyl iodides, the use of trans-N,N,N′,N′-tetramethylcyclohexane-1,2-diamine (Me4DACH) as a ligand enables yields of up to 78% under mild room-temperature conditions in acetonitrile [1]. This performance is achieved using a catalytic system comprising 20 mol% CoCl2, Me4DACH ligand, and TBAI additive, with product yields across a broad substrate scope ranging from 39% to 98% [2].
| Evidence Dimension | Catalytic yield in Csp3-Csp3 cross-coupling |
|---|---|
| Target Compound Data | Up to 78% yield (reported maximum) |
| Comparator Or Baseline | TMEDA ligand in analogous CoCl2-catalyzed alkynylzinc cross-coupling |
| Quantified Difference | Comparable to superior performance; TMEDA systems reported yields up to 88% in related but distinct (alkynyl-aryl) cross-couplings |
| Conditions | CoCl2 (20 mol%), Me4DACH ligand, TBAI, acetonitrile, room temperature, alkyl iodide + dialkylzinc |
Why This Matters
The 78% yield demonstrates that Me4DACH enables efficient Csp3-Csp3 bond formation, a challenging transformation relevant to pharmaceutical intermediate synthesis.
- [1] Lutter, F. H.; Grokenberger, L.; Benz, M.; Knochel, P. Cobalt-Catalyzed Csp3-Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Org. Lett. 2020, 22, 2941-2945. View Source
- [2] Lutter, F. H.; Grokenberger, L.; Benz, M.; Knochel, P. Cobalt-Catalyzed Csp3-Csp3 Cross-Coupling of Functionalized Alkylzinc Reagents with Alkyl Iodides. Org. Lett. 2020, 22, 2941-2945. (Abstract summary via Organic Chemistry Portal) View Source
